Cas no 1384745-52-1 (1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
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- 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate
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- MDL: MFCD28501401
- インチ: 1S/C11H20NO4/c1-10(2,3)16-9(15)12-7-6-11(12,4,5)8(13)14/h6-7H2,1-5H3,(H,13,14)
- InChIKey: FQOXSLXALPNNEM-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC1(C)(C)C(O)=O
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-250MG |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 250MG |
¥ 3,564.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-500MG |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 500MG |
¥ 4,989.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-10G |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 10g |
¥ 35,640.00 | 2023-04-04 | |
Advanced ChemBlocks | P48444-1G |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 97% | 1G |
$1,670 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-5G |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 5g |
¥ 21,384.00 | 2023-04-04 | |
Ambeed | A690438-1g |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 97% | 1g |
$1921.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-100MG |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 100MG |
¥ 2,138.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-1G |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
1384745-52-1 | 95% | 1g |
¥ 7,128.00 | 2023-04-04 |
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 関連文献
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1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylateに関する追加情報
Introduction to 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate (CAS No. 1384745-52-1)
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate, identified by its CAS number 1384745-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the azetidine class, a heterocyclic structure that features a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of tert-butyl and methyl substituents, along with the specific stereochemistry indicated by the (2R) configuration, imparts unique chemical and biological properties that make it a promising candidate for further research and development.
The molecular structure of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate consists of a highly functionalized azetidine core. The tert-butyl group at the 1-position enhances steric hindrance, which can influence both the reactivity and the binding affinity of the compound. The methyl groups at the 2-position contribute to the overall stability and electronic distribution within the molecule. The (2R) configuration at the chiral center introduces stereoselectivity, a critical factor in drug design, as different stereoisomers can exhibit vastly different pharmacological activities.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. The flexibility of the azetidine ring allows for the accommodation of various substituents, making it a versatile scaffold for designing novel bioactive molecules. Specifically, 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate has been explored for its potential role in modulating biological pathways associated with inflammation, pain management, and metabolic disorders. Preliminary studies have suggested that this compound may interact with specific enzymes and receptors, leading to therapeutic effects.
One of the most compelling aspects of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is its structural similarity to known pharmacophores found in marketed drugs. This similarity suggests that it could serve as a lead compound for further optimization through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers can fine-tune its pharmacological properties to enhance efficacy and minimize side effects. The incorporation of computational modeling techniques has further accelerated this process, allowing for the prediction of binding affinities and metabolic stability.
The synthesis of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate presents several challenges due to the complexity of its stereochemistry and functional groups. Advanced synthetic methodologies, such as asymmetric hydrogenation and enantioselective catalysis, have been employed to achieve high yields and enantiomeric purity. These techniques are essential for producing sufficient quantities of the compound for preclinical testing and ensuring that its biological activity is not compromised by impurities.
Recent advancements in biocatalysis have also opened new avenues for the production of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate. Enzymatic approaches offer a sustainable alternative to traditional synthetic routes by reducing waste generation and energy consumption. Additionally, biocatalytic methods can be tailored to produce specific stereoisomers with high selectivity, which is particularly valuable in drug development where enantiomeric purity is critical.
The pharmacological profile of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate has been extensively studied in vitro using various cell-based assays. These studies have revealed potential interactions with targets such as cyclooxygenase (COX), lipoxygenase (LOX), and other enzymes involved in inflammatory pathways. Furthermore, animal models have provided insights into its behavioral effects and safety profile. While these findings are promising, further research is needed to fully elucidate its mechanisms of action and long-term therapeutic potential.
In conclusion,1-tert-butyl 2-methyl (2R)-methylazetidine-1,22 dicarboxy late CAS NO1384745 -52 -11 represents an exciting opportunity in pharmaceutical research due to its unique structural features and promising biological activities. As our understanding of complex molecular interactions continues to evolve, this compound holds great promise for addressing unmet medical needs across multiple therapeutic areas, including pain management, inflammation, metabolic disorders,and beyond . With ongoing advancements in synthetic chemistry, computational biology,and biocatalysis,the future looks bright for harnessing this innovative molecule's full potential . p>
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